molecular formula C8H6BrN3 B13411285 3-Bromo-1,8-naphthyridin-4-amine

3-Bromo-1,8-naphthyridin-4-amine

Cat. No.: B13411285
M. Wt: 224.06 g/mol
InChI Key: NZTHZLLNGXDRCH-UHFFFAOYSA-N
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Description

3-Bromo-1,8-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its 1,5-naphthyridine analogs, the 1,8-naphthyridine core provides different reactivity and interaction profiles with biological targets . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Overview

3-Bromo-1,8-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This compound exhibits a unique structure that includes a bromine substituent at the 3-position and an amino group at the 4-position of the naphthyridine ring. The biological activity of this compound has been explored in various studies, particularly in the fields of antimicrobial, anticancer, and antiviral research.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that derivatives with bromine substitutions often exhibit enhanced antibacterial activity.

Key Findings:

  • In vitro Studies : A study demonstrated that various naphthyridine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial action is attributed to the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The introduction of bromine at the C-6 position was found to enhance this inhibitory effect.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Naphthyridine derivatives are known for their ability to intercalate into DNA, which can disrupt cancer cell proliferation.

Case Studies:

  • Cell Line Studies : In vitro tests on cancer cell lines have shown that certain naphthyridine derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells . For instance, compounds similar to this compound have been noted for their effectiveness against various cancer types.

Antiviral Activity

Recent research has started to explore the antiviral potential of naphthyridine derivatives. The structural characteristics of these compounds suggest they may interfere with viral replication mechanisms.

Research Insights:

  • HCV and HIV Inhibition : Some studies have indicated that naphthyridine derivatives can inhibit key viral enzymes, potentially offering a pathway for developing antiviral therapies . The specific mechanisms remain under investigation but may involve interference with viral entry or replication.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundActivity TypeKey Findings
1,8-NaphthyridineAntimicrobialEffective against E. coli and S. aureus
2-Amino-1,8-naphthyridineAnticancerInduces apoptosis in cancer cell lines
6-Bromo-1,8-naphthyridineAntiviralInhibits HCV replication

The biological activity of this compound can be attributed to its ability to interact with nucleic acids and proteins within cells. The compound's structure allows it to intercalate into DNA strands, disrupting normal cellular processes such as replication and transcription. Additionally, it may form complexes with metal ions which could enhance its biological efficacy .

Properties

IUPAC Name

3-bromo-1,8-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTHZLLNGXDRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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